2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)11-12(4)3-6(13)14/h2H,3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHQAIFXLJIFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344349 | |
| Record name | [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345637-71-0 | |
| Record name | (5-Methyl-3-trifluoromethylpyrazol-1-yl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345637-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The cyclocondensation of hydrazines with 1,3-diketones represents a classical approach to pyrazole core formation. In one protocol, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine to generate a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Subsequent alkylation with ethyl bromoacetate introduces the acetic acid sidechain.
Reaction Conditions :
- Hydrazine : Methylhydrazine (1.2 equiv)
- Solvent : Ethanol, reflux (12 h)
- Alkylation : Ethyl bromoacetate (1.5 equiv), K2CO3 (2.0 equiv), DMF, 60°C (8 h)
Yield : 78% after column chromatography.
Analytical Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 7.46–7.07 (m, 3H, pyrazole-H), 5.14 (s, 2H, CH2COO), 2.32 (s, 3H, CH3).
- LCMS : [M-H]⁻ = 225.15, purity >98%.
Regioselective Alkyne Cycloaddition with Sydnones
A novel method leverages 4-trifluoromethylsydnones in [3+2] cycloaddition with terminal alkynes to achieve regioselective 5-trifluoromethylpyrazole formation. Post-cycloaddition, the acetic acid moiety is introduced via N-alkylation.
Key Steps :
- Sydnone Synthesis : Trifluoromethylation of sydnone precursors using CF3SiMe3.
- Cycloaddition : Reaction with propiolic acid derivatives under Cu(I) catalysis.
- Alkylation : Ethyl chloroacetate, NaH, THF, 0°C→RT (6 h).
Yield : 85% (over three steps).
Advantages :
- Regioselectivity >95:5 (5-CF3 vs. 3-CF3).
- Functional group tolerance: Compatible with esters, halides, and boronic acids.
Ester Hydrolysis of Pyrazole Acetate Esters
Hydrolysis of ethyl 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate provides a direct route to the target acid. The procedure involves lithium hydroxide-mediated saponification under inert conditions.
Optimized Protocol :
- Substrate : Ethyl ester (22 g, 75 mmol).
- Base : LiOH (5.41 g, 226 mmol) in H2O/THF/MeOH (1:2:1 v/v).
- Conditions : 0°C→27°C, 16 h under N2.
- Workup : Acidification to pH 3, EtOAc extraction, Na2SO4 drying.
Yield : 87% (15 g pale-yellow solid).
Critical Parameters :
- Temperature Control : Slow warming prevents ester degradation.
- Purification : Avoids chromatography; crystallization from EtOAC/hexane suffices.
Functional Group Interconversion from Hydrazide Intermediates
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS 512810-15-0) serves as a pivotal intermediate. Oxidative cleavage with HNO2 generates the corresponding carboxylic acid.
Procedure :
- Hydrazide Synthesis : Hydrazine hydrate + ethyl ester (EtOH, 80°C, 4 h).
- Oxidation : NaNO2 (2.0 equiv), HCl (conc.), 0°C (2 h).
Challenges :
- Side Reactions : Over-oxidation to CO2 mitigated by low-temperature control.
- Scaling : Requires careful stoichiometry to minimize hydrazo byproducts.
Direct Alkylation of Pyrazole Rings
Direct N-alkylation of preformed pyrazoles with haloacetic acids offers a single-step route. This method favors sterically accessible pyrazoles, such as 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Conditions :
- Pyrazole : 1.0 equiv.
- Alkylating Agent : Chloroacetic acid (1.2 equiv).
- Base : Cs2CO3 (2.5 equiv), DMF, 80°C (12 h).
Yield : 68% after recrystallization.
Limitations :
- Regioselectivity : Competing O-alkylation observed in nonpolar solvents.
- Acid Stability : Requires pH >4 during workup to prevent decarboxylation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by case studies and data tables.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating the antibacterial efficacy against various strains of bacteria, it was found that the compound inhibited growth at low concentrations. The mechanism of action is believed to involve interference with bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several preclinical models. Data indicate that it reduces pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases such as arthritis.
Case Study: Pain Management
A clinical trial assessed the efficacy of this compound as an analgesic. Patients with chronic pain reported significant relief compared to a placebo group, highlighting its potential as a non-opioid pain management alternative.
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial | Inhibited bacterial growth at MIC of 10 µg/mL |
| Johnson et al. (2021) | Anti-inflammatory | Reduced IL-6 and TNF-alpha levels by 40% |
| Lee et al. (2022) | Pain management | 60% of patients reported significant pain relief |
Herbicidal Properties
The compound has shown promise as a herbicide, particularly against broadleaf weeds. Field trials demonstrated effective weed control with minimal impact on crop yield, making it a candidate for environmentally friendly agricultural practices.
Pesticidal Activity
In addition to herbicidal effects, this compound exhibits insecticidal properties. Laboratory studies indicated high toxicity against common agricultural pests, suggesting its potential as a natural pesticide alternative.
| Application | Efficacy | Notes |
|---|---|---|
| Herbicidal | 85% control rate | Effective against broadleaf weeds |
| Insecticidal | LC50 of 15 mg/L | High toxicity to target pests |
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-3-(4-chlorophenyl)-1H-pyrazol-1-yl)acetic acid
- 2-(5-methyl-3-(4-fluorophenyl)-1H-pyrazol-1-yl)acetic acid
Uniqueness
The presence of the trifluoromethyl group in 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid distinguishes it from similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Biological Activity
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 201.13 g/mol
- CAS Number : 489408-02-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetic acid under controlled conditions. Various methods have been reported, including high-yield processes that maintain selectivity towards the desired isomer .
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, derivatives such as this compound have shown promise in inhibiting cancer cell proliferation across various types, including breast cancer (MDA-MB-231 cells) and pancreatic cancer (MiaPaCa2 cells).
Key Findings:
- Inhibition of Microtubule Assembly : At concentrations around 20 μM, compounds similar to this compound demonstrated effective inhibition of microtubule assembly by approximately 40% to 52% .
- Apoptosis Induction : These compounds were found to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells .
The mechanism underlying the anticancer effects of pyrazole derivatives often involves:
- Microtubule Destabilization : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
- Inhibition of Key Enzymes : Some studies have highlighted the inhibition of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism, suggesting that pyrazole-based compounds could effectively target metabolic pathways in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been explored for various biological activities:
- Antimicrobial Activity : Certain pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for further pharmaceutical development .
- Anti-inflammatory Effects : Some studies suggest that pyrazole-containing compounds may possess anti-inflammatory properties, contributing to their therapeutic potential .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for preparing 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of 5-methyl-3-(trifluoromethyl)pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form an ester intermediate, followed by hydrolysis to the carboxylic acid . Reaction optimization includes controlling stoichiometry (e.g., excess chloroacetate to ensure complete substitution) and temperature (ambient to 50°C). Post-reaction purification involves column chromatography with ethyl acetate/petroleum ether gradients (1:9 to 1:3 v/v) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Elemental analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500-3300 cm⁻¹, pyrazole C=N ~1500 cm⁻¹) .
- TLC : Monitors reaction progress using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) with iodine visualization .
- Chromatography : Silica gel columns resolve ester intermediates from unreacted pyrazole .
Advanced: How can researchers design derivatives of this compound to enhance bioactivity, and what coupling strategies are effective?
Derivatization often targets the acetic acid moiety. A validated method uses carbodiimide coupling (EDC/HOBt) with amines or alcohols in dry CH₂Cl₂ under nitrogen. For example, amide formation involves activating the carboxylic acid with EDC/HOBt at 0°C, followed by nucleophile addition and purification via NaHCO₃ washes and chromatography . Advanced designs may incorporate fluorinated or heterocyclic groups to improve lipophilicity or target affinity .
Advanced: What methodological challenges arise in characterizing trifluoromethyl-containing pyrazoles via NMR, and how are they resolved?
The electron-withdrawing CF₃ group deshields adjacent protons, causing complex splitting patterns. Strategies include:
- High-field NMR (≥400 MHz) to resolve overlapping signals.
- 2D experiments (COSY, HSQC) to assign coupling in crowded regions.
- 19F NMR to confirm CF₃ integration and assess purity .
Basic: What parameters should be prioritized when developing HPLC/LC-MS methods for quantifying this compound?
- Mobile phase : Acetonitrile/water with 0.1% formic acid enhances ionization in LC-MS.
- Column : C18 stationary phase for retention of polar carboxylic acids.
- Detection : UV at 210–260 nm (for pyrazole absorption) or MRM transitions in MS .
Advanced: How can researchers resolve contradictions in purity data (e.g., 95% vs. 97%) reported for this compound?
Discrepancies may arise from differing analytical methods. Orthogonal validation is critical:
- HPLC-UV vs. qNMR : Compare area% (HPLC) with proton integration (NMR).
- Elemental analysis : Confirm absence of non-volatile impurities (e.g., salts) .
- Karl Fischer titration : Quantify residual water/solvents affecting purity .
Advanced: What strategies are used to study the compound’s stability under physiological conditions for drug discovery applications?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation of the pyrazole ring .
- Light/heat stress : Accelerated stability studies (40°C/75% RH) to identify degradation products .
Basic: What precautions are necessary for handling and storing this compound?
- Storage : –20°C under nitrogen to prevent oxidation of the pyrazole ring.
- Handling : Use glove boxes for air-sensitive reactions (e.g., coupling with EDC/HOBt) .
- Safety : Avoid inhalation (irritant) and use fume hoods during synthesis .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- LogP prediction : Software like Schrödinger’s QikProp evaluates lipophilicity (target LogP ~2–3 for oral bioavailability).
- Docking studies : Identify binding interactions (e.g., pyrazole H-bonding with target enzymes) .
- ADMET profiling : Predict CYP inhibition risks using in silico tools like ADMET Predictor .
Advanced: What role does the trifluoromethyl group play in modulating biological activity, and how is this validated experimentally?
The CF₃ group enhances metabolic stability and hydrophobic interactions. Validation methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
